molecular formula C20H17NO2 B14124051 4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide

4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14124051
M. Wt: 303.4 g/mol
InChI Key: OOIWZBIPTINHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 4’ position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4’-Hydroxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide.

    Reduction: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-amine.

    Substitution: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide derivatives with various substituents.

Mechanism of Action

The mechanism of action of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-phenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-23-17-13-11-15(12-14-17)18-9-5-6-10-19(18)20(22)21-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)

InChI Key

OOIWZBIPTINHIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.